Methyl(3-methylhexyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N,3-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-8(2)6-7-9-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
QXLCNGNOIPLVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCNC |
Origin of Product |
United States |
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing how they are connected and arranged in space. For methyl(3-methylhexyl)amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
Proton NMR (¹H NMR) for Methyl and Alkyl Chain Conformation
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum reveals the number of distinct proton types, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity or splitting).
For this compound, the ¹H NMR spectrum is predicted to show signals corresponding to each unique proton environment in the molecule. The hydrogens on carbons directly attached to the electron-withdrawing nitrogen atom are expected to be deshielded and appear at a higher chemical shift (downfield) compared to standard alkane protons. libretexts.org The N-H proton signal in secondary amines can be broad and its chemical shift is often variable, depending on factors like solvent and concentration. libretexts.org Addition of D₂O would cause the N-H signal to disappear, confirming its identity. libretexts.org
The expected chemical shifts, multiplicities, and integrations for the protons in this compound are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-a (CH₃-N) | ~2.4 | Singlet (or Doublet if coupled to N-H) | 3H |
| H-b (N-H) | 0.5 - 5.0 (variable) | Broad Singlet | 1H |
| H-c (N-CH₂) | ~2.5 - 2.7 | Triplet | 2H |
| H-d (CH₂-C3) | ~1.3 - 1.5 | Multiplet | 2H |
| H-e (CH-C3) | ~1.5 - 1.7 | Multiplet | 1H |
| H-f (CH₂) | ~1.1 - 1.3 | Multiplet | 2H |
| H-g (CH₃-C3) | ~0.8 - 0.9 | Doublet | 3H |
| H-h (CH₃-terminal) | ~0.8 - 0.9 | Triplet | 3H |
Note: Predicted values are based on general principles of ¹H NMR spectroscopy for aliphatic amines and alkanes. libretexts.orgchemguide.co.uk
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (methyl, methylene (B1212753), methine, quaternary) present in a molecule's carbon skeleton. Carbons attached to electronegative atoms, like the nitrogen in an amine, are deshielded and resonate at higher chemical shifts. organicchemistrydata.orgdocbrown.info
This compound has eight carbon atoms, all of which are in chemically distinct environments, and therefore should exhibit eight unique signals in its ¹³C NMR spectrum. The carbons directly bonded to the nitrogen (the N-methyl carbon and the C1 of the hexyl chain) are expected to appear in the 30-60 ppm range. docbrown.infogatech.edu The remaining aliphatic carbons will appear further upfield, at lower chemical shifts. organicchemistrydata.org
A predicted ¹³C NMR data table for this compound is provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (N-CH₂) | 45 - 55 |
| C2 (CH₂) | 35 - 45 |
| C3 (CH) | 30 - 40 |
| C4 (CH₂) | 25 - 35 |
| C5 (CH₂) | 20 - 30 |
| C6 (CH₃) | 10 - 15 |
| C7 (3-CH₃) | 15 - 25 |
| C8 (N-CH₃) | 30 - 40 |
Note: Predicted values are based on general principles of ¹³C NMR spectroscopy for aliphatic amines and alkanes. organicchemistrydata.orgdocbrown.infodocbrown.info
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by establishing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons along the alkyl chain, for example, between the protons on C1 and C2, C2 and C3, C3 and C4, and so on. This allows for the assembly of the entire spin system of the 3-methylhexyl group. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. libretexts.org It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal assigned as H-c would show a cross-peak with the carbon signal assigned as C1, confirming their one-bond connection. This is invaluable for assigning the crowded aliphatic regions of both spectra. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org HMBC is critical for connecting different fragments of the molecule and confirming the position of substituents and functional groups. Key HMBC correlations for this compound would include:
A correlation from the N-methyl protons (H-a) to the C1 of the hexyl chain, establishing the N-alkylation site.
Correlations from the protons on the C3-methyl group (H-g) to C2 and C4, confirming the position of the methyl branch.
Correlations from the N-H proton (H-b) to the N-methyl carbon (C8) and C1. nih.govbiocompare.com
Together, these 2D NMR experiments provide a comprehensive and unambiguous elucidation of the molecular structure of this compound. biocompare.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nmrdb.org This allows for the determination of the exact mass of a molecule, from which a unique elemental formula can be calculated. This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. docbrown.infolibretexts.org
For this compound, the molecular formula is C₈H₁₉N. The calculated exact mass for the most abundant isotopic composition of its molecular ion ([M]⁺˙) is 129.15175 Da. libretexts.org HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's elemental composition. nmrdb.org
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₉N | - |
| Calculated Exact Mass | 129.15175 Da | libretexts.org |
Fragmentation Patterns and Mechanisms in Electron Ionization (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation of the molecule. The resulting pattern of fragment ions is a reproducible fingerprint that aids in structural elucidation. acs.org
For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. acs.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation, which is often the most abundant ion (the base peak) in the mass spectrum.
This compound, as a secondary amine, can undergo alpha-cleavage on either side of the nitrogen atom:
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion (m/z 129) would produce an iminium ion with an m/z of 114. [CH₃-NH-CH₂(C₅H₁₁)]⁺˙ → [H₂C=NH-CH₂(C₅H₁₁)]⁺ + •CH₃
Cleavage of the hexyl chain: Loss of a C₅H₁₁ radical (a pentyl radical) via cleavage of the C1-C2 bond would result in the formation of an iminium ion with an m/z of 44. This is often a very prominent peak for N-methyl secondary amines. [CH₃-NH-CH₂-CH(CH₃)(C₃H₇)]⁺˙ → [CH₃-NH=CH₂]⁺ + •CH(CH₃)(C₃H₇)
The relative abundance of these fragments helps to confirm the structure of the amine. Further fragmentation of the alkyl chain can also occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). acs.org
| Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
| Molecular Ion | [C₈H₁₉N]⁺˙ | 129 | Electron Ionization |
| Fragment Ion | [C₇H₁₆N]⁺ | 114 | α-cleavage (Loss of •CH₃) |
| Fragment Ion | [C₂H₆N]⁺ | 44 | α-cleavage (Loss of •C₆H₁₃) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of the secondary amine group and the aliphatic alkyl chains.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending of its N-H, C-N, C-H, and C-C bonds.
Amine Moieties: As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band in the IR spectrum, typically appearing in the region of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands (one symmetric, one asymmetric), and tertiary amines, which show none. orgchemboulder.com Another characteristic vibration is the N-H bending (or wagging), which gives rise to a strong, broad band in the 910-665 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aliphatic amines like this one is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com In the case of secondary amine salts, NH₂⁺ deformation vibrations can be observed between 1620 and 1560 cm⁻¹, which can be used to detect the secondary amine function. cdnsciencepub.com
Alkyl Moieties: The 3-methylhexyl and N-methyl groups contribute several characteristic bands. The most prominent are the C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups, which appear in the 3000–2850 cm⁻¹ region. libretexts.org Additionally, C-H bending vibrations provide further structural information:
Scissoring: Methylene groups exhibit a scissoring deformation band around 1470–1450 cm⁻¹. libretexts.org
Rocking: Methyl groups show a characteristic rocking vibration in the 1370-1350 cm⁻¹ range. libretexts.org
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound. While a specific experimental spectrum for this exact compound is not widely published, these ranges are well-established for its constituent parts. orgchemboulder.comlibretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (R₂NH) | N-H Stretch | 3350 - 3310 | Weak to Medium |
| N-H Wag | 910 - 665 | Strong, Broad | |
| C-N Stretch | 1250 - 1020 | Weak to Medium | |
| Alkyl (CH₂, CH₃) | C-H Stretch | 3000 - 2850 | Strong |
| C-H Bend (Scissoring) | 1470 - 1450 | Variable | |
| C-H Bend (Rocking) | 1370 - 1350 | Variable |
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. As this compound is a liquid under standard conditions, this technique cannot be applied to the pure compound directly. However, it is highly applicable to solid derivatives, such as its salts (e.g., hydrochloride or hydrobromide) or co-crystals. nih.gov
Should a suitable crystalline derivative be formed, X-ray diffraction analysis would yield a wealth of structural information. This includes:
Precise bond lengths and angles of all atoms in the molecule.
Definitive confirmation of the molecular conformation in the solid state, detailing the torsional angles of the 3-methylhexyl chain.
Elucidation of intermolecular interactions , such as the hydrogen bonding network involving the secondary amine's proton and a counter-ion (e.g., N-H···Cl⁻). nih.gov
Information on the crystal packing arrangement , revealing how the molecules organize themselves in the crystal lattice. nih.gov
While no crystallographic data for derivatives of this compound are presently available in open literature, the technique remains the gold standard for the unambiguous structural analysis of new crystalline chemical entities, including complex amine derivatives. acs.orgresearchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound possesses a stereocenter at the third carbon of the hexyl chain, meaning it exists as a pair of enantiomers (R and S). Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, is the primary method for assessing the enantiomeric purity and determining the absolute configuration of such compounds.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. While simple aliphatic amines lack a suitable chromophore for direct CD analysis, a common and effective strategy is to convert the amine into a derivative containing a chromophoric group. nih.govtandfonline.com This process can induce a strong CD signal, known as a Cotton effect, which can be readily measured. tandfonline.com
The general approach involves reacting the chiral amine with an achiral, chromophoric derivatizing agent. nih.govnsf.gov The resulting diastereomeric products will produce CD spectra whose sign and intensity can be correlated with the amine's absolute configuration and enantiomeric excess (% ee). nih.govrsc.org The intensity of the induced CD signal often shows a linear relationship with the enantiomeric excess, allowing for accurate quantitative analysis. nih.gov
| Parameter | Description | Application to this compound |
| Principle | Measures differential absorption of circularly polarized light. | The native molecule is not ideal for CD. Derivatization is required. |
| Method | Reaction with a chromophoric agent (e.g., isatins, aromatic aldehydes) to form a new derivative. nih.govnsf.gov | The amine function allows for straightforward reaction to form imines or amides with suitable chromophores. |
| Analysis | The sign of the resulting Cotton effect can be correlated to the absolute configuration (R or S). | Allows for the assignment of the stereocenter at the C3 position. |
| Quantification | The magnitude of the CD signal is proportional to the enantiomeric excess (% ee). nih.gov | Enables the determination of the sample's optical purity. |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.netsns.it An ORD spectrum displays a characteristic feature known as a Cotton effect in the wavelength region where the chiral molecule absorbs light. rsc.org
Similar to CD spectroscopy, the sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the chiral center. rsc.org For L-α-amino acids derivatized as azomethines, for instance, a negative Cotton effect is typically observed, while the corresponding D-isomers give a positive effect. rsc.org This principle allows ORD to be a powerful tool for assigning the absolute configuration of chiral compounds, including amines.
For this compound, derivatization would likely be necessary to introduce a chromophore that gives rise to an accessible and well-defined Cotton effect. rsc.org By analyzing the shape and sign of the ORD curve, particularly the extrema around the absorption maximum, the absolute configuration of the 3-methylhexyl stereocenter can be determined.
Computational and Theoretical Studies on Methyl 3 Methylhexyl Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.govacs.org Such calculations for methyl(3-methylhexyl)amine offer deep insights into its fundamental chemical nature.
The electronic structure of this compound is characterized by the sp³ hybridization of the central nitrogen atom. libretexts.org This hybridization results in a trigonal pyramidal geometry around the nitrogen, with three of the sp³ hybrid orbitals forming sigma (σ) bonds with the methyl group, the 3-methylhexyl group, and a hydrogen atom. libretexts.org The fourth sp³ orbital is occupied by the nitrogen's non-bonding lone pair of electrons. libretexts.org
The C-N-C bond angle is slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 108° due to the steric repulsion exerted by the lone pair. libretexts.org The carbon atoms within the alkyl chains are also sp³ hybridized, forming a flexible and non-planar backbone. The C-N bond length in non-conjugated amines is typically around 147 pm, which is shorter than a standard C-C single bond (154 pm). libretexts.org
Theoretical studies on similar alkylamines have utilized methods like Bader's theory of atoms in molecules (AIM) to quantify the nature of chemical bonds and non-covalent interactions. researchgate.net For this compound, such analysis would reveal the distribution of electron density, highlighting the polar covalent nature of the C-N and N-H bonds, with the higher electronegativity of nitrogen inducing a partial negative charge on itself and partial positive charges on the adjacent carbon and hydrogen atoms.
Molecular Orbital (MO) theory is crucial for predicting the chemical reactivity of this compound. acs.orgicourse.club The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.
For secondary amines, the HOMO is predominantly localized on the nitrogen atom's lone pair of electrons. This high-energy, electron-rich orbital makes the amine a potent nucleophile, ready to donate its electrons to form a new bond with an electrophile. masterorganicchemistry.com The energy of the HOMO is a direct indicator of its nucleophilicity; a higher HOMO energy corresponds to a more reactive nucleophile. The electron-donating nature of the methyl and 3-methylhexyl alkyl groups increases the electron density on the nitrogen, raising the energy of the HOMO compared to ammonia (B1221849) or primary amines. masterorganicchemistry.com
The LUMO, conversely, is typically distributed over the antibonding σ* orbitals of the C-N and N-H bonds. It represents the molecule's ability to act as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity in general.
Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify reactivity. nih.govacs.org These descriptors provide a theoretical framework for comparing the reactivity of this compound with other amines and predicting its behavior in chemical reactions. nih.govacs.org
Computational methods, especially those employing the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective in predicting NMR chemical shifts. liverpool.ac.ukmjcce.org.mk These predictions are valuable for structural elucidation and for confirming experimental data. The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus.
For ¹H NMR, protons attached to carbons adjacent to the nitrogen atom (the N-methyl and the C1 proton of the hexyl chain) are deshielded due to the electronegativity of nitrogen and are expected to appear at a higher chemical shift (downfield) compared to other alkyl protons. libretexts.org The chemical shift of the N-H proton can vary significantly depending on factors like solvent and concentration due to hydrogen bonding. modgraph.co.uk
For ¹³C NMR, the carbons directly bonded to the nitrogen atom experience a similar deshielding effect. The complexity of the 3-methylhexyl group results in a unique set of signals for each carbon atom, depending on its position relative to the methyl branch and the amine group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational models and data from analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.4 | ~36 |
| N-H | 1-3 (variable) | - |
| C1-H₂ (hexyl) | ~2.6 | ~52 |
| C2-H₂ (hexyl) | ~1.4 | ~39 |
| C3-H (hexyl) | ~1.5 | ~32 |
| C3-CH₃ | ~0.9 | ~20 |
| C4-H₂ (hexyl) | ~1.3 | ~30 |
| C5-H₂ (hexyl) | ~1.3 | ~23 |
| C6-H₃ (hexyl) | ~0.9 | ~14 |
Methodology for prediction is often based on DFT calculations (e.g., using B3LYP functional) combined with a suitable basis set like 6-311+G(d,p). nih.govmdpi.com
Conformational Analysis and Energy Landscapes
This compound exhibits rotational isomerism (or rotamers) due to the rotation around its numerous C-C and C-N single bonds. lumenlearning.com The presence of a methyl group at the C3 position of the hexyl chain, along with the N-methyl group, introduces significant steric hindrance, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. nih.gov
The molecule will preferentially adopt conformations that minimize these steric clashes. lumenlearning.com For the hexyl chain, staggered conformations are energetically favored over eclipsed conformations. The most stable rotamers will have the bulky alkyl groups positioned anti to one another (a dihedral angle of 180°). Gauche interactions, where bulky groups are adjacent (a dihedral angle of 60°), introduce a degree of steric strain and are less stable than anti-conformations but more stable than eclipsed conformations. lumenlearning.com The relative bulkiness of substituents can be quantified using "A-values," which represent the energy penalty for a group being in an axial versus an equatorial position on a cyclohexane (B81311) ring, providing a useful analogy for the steric demands of groups in acyclic systems. masterorganicchemistry.com The isopropyl-like branching at C3 of the hexyl chain creates a significant steric presence that dictates the preferred folding of the chain.
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgwikipedia.orglibretexts.org For this compound, a full PES would be incredibly complex due to the large number of degrees of freedom. However, a simplified PES can be mapped by focusing on the rotation around key bonds, such as the C2-C3 and C3-C4 bonds of the hexyl chain.
Computational methods can be used to calculate the energy of the molecule at various points as these bonds are rotated, generating a map of the energy landscape. acs.orgnih.gov
Energy Minima: The valleys on the PES correspond to stable, low-energy conformations (the preferred rotamers). These are the structures the molecule is most likely to adopt. libretexts.org
Saddle Points: The mountain passes between these valleys are known as saddle points and represent the transition states for converting one conformer into another. The energy at a saddle point is the activation energy required for that specific conformational change. nih.gov
By mapping the PES, researchers can identify the most stable conformers of this compound, calculate the energy barriers between them, and understand the dynamic processes of conformational interconversion. nih.gov This provides a complete theoretical picture of the molecule's flexibility and structural preferences.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. ucc.ie By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic nature of compounds like this compound at an atomic level. ulisboa.pt These simulations are instrumental in understanding how the molecule behaves, interacts with its environment, and what conformations it is likely to adopt.
The dynamic behavior of this compound is governed by a complex interplay of intramolecular motions and intermolecular interactions. MD simulations can elucidate these dynamics by tracking the trajectories of each atom over time. For a molecule like this compound, key dynamic behaviors include the rotation around its single bonds, leading to various conformational isomers, and its translational and rotational diffusion in a given medium.
Intermolecular interactions are crucial in determining the macroscopic properties of a substance, such as its boiling point and viscosity, as well as its behavior in solution. For a secondary amine like this compound, the primary intermolecular interactions are hydrogen bonding and van der Waals forces. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. researchgate.net The aliphatic hexyl and methyl groups contribute to van der Waals interactions.
MD simulations, often employing force fields like AMBER or CHARMM, can quantify the strength of these interactions. nih.gov The radial distribution function (RDF) is a common tool used in MD analysis to understand the probability of finding a particle at a certain distance from another particle. For instance, the RDF between the amine hydrogen of one this compound molecule and the nitrogen of another can reveal the average distance and strength of the hydrogen bonds in the pure liquid. nih.govresearchgate.net
Table 1: Hypothetical Intermolecular Interaction Energies for a Pair of this compound Molecules in the Gas Phase
| Interaction Type | Contributing Groups | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | N-H --- N | -3.5 to -5.0 |
| van der Waals | Methyl/Hexyl Chains | -2.0 to -4.0 |
| Total Interaction | Overall Molecule | -5.5 to -9.0 |
Note: These values are representative estimates based on computational studies of similar aliphatic amines and are intended for illustrative purposes.
The conformation of a flexible molecule like this compound is highly dependent on its environment. Solvents can significantly influence the equilibrium between different conformational isomers by stabilizing or destabilizing them to varying extents. nih.govpnas.org MD simulations are particularly well-suited to explore these solvent effects by explicitly modeling the solvent molecules surrounding the solute. msu.edu
In a non-polar solvent, such as hexane, intramolecular van der Waals interactions and steric effects would be the dominant forces dictating the preferred conformation. The molecule would likely adopt a more compact, folded conformation to maximize intramolecular interactions.
In contrast, in a polar, protic solvent like water, the scenario changes dramatically. Water molecules can form strong hydrogen bonds with the amine group of this compound. researchgate.net This solvation of the polar amine group would likely lead to a more extended conformation of the molecule to maximize its interaction with the surrounding water molecules and minimize the entropic cost of creating a large cavity in the solvent.
The relative stability of different conformers in various solvents can be quantified using free energy calculation methods in conjunction with MD simulations, such as thermodynamic integration or free energy perturbation. pnas.org
Table 2: Hypothetical Relative Conformational Energies of this compound in Different Solvents
| Conformation | Solvent | Relative Free Energy (kcal/mol) | Predominant Stabilizing Interactions |
| Extended | Water | 0 (Reference) | Solute-Solvent Hydrogen Bonding |
| Folded (Globular) | Water | +1.5 | - |
| Extended | Hexane | +1.2 | - |
| Folded (Globular) | Hexane | 0 (Reference) | Intramolecular van der Waals |
Note: These are illustrative values based on general principles of solvation for aliphatic amines. The "Folded" conformation is assumed to be more stable in the gas phase/non-polar solvents, and its energy is set to zero for reference in hexane.
Reaction Mechanism Elucidation for Transformations Involving this compound
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For a compound like this compound, a common transformation is N-dealkylation, a process of significant interest in drug metabolism and synthetic chemistry. nih.govsnnu.edu.cnresearchgate.netthieme-connect.de Quantum mechanical calculations, such as Density Functional Theory (DFT), are typically employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. thieme-connect.de
The N-dealkylation of a secondary amine like this compound can proceed through various mechanisms, often involving an initial oxidation step. thieme-connect.denih.govresearchgate.netmolssi.org A common pathway involves the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, followed by further reaction to yield the dealkylated product. spectroscopyonline.com
Transition state theory is a cornerstone of reaction kinetics, and computational chemistry allows for the precise location and characterization of transition state structures. libretexts.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For the N-demethylation of this compound, a transition state would involve the partial breaking of a C-H bond on the methyl group and the partial formation of a new bond with an oxidizing species. The geometry of this transition state (bond lengths and angles) and its energetic barrier can be calculated with a high degree of accuracy using modern computational methods.
Table 3: Hypothetical Reaction Energetics for the Rate-Determining Step of N-Demethylation of this compound (C-H Abstraction)
| Parameter | Estimated Value (kcal/mol) | Method of Estimation |
| Reactants Energy | 0 (Reference) | DFT Calculation |
| Transition State Energy | +15 to +25 | DFT Calculation |
| Activation Energy Barrier | +15 to +25 | Transition State Energy - Reactants Energy |
| Products Energy (Radical Intermediate) | +5 to +10 | DFT Calculation |
| Reaction Enthalpy | +5 to +10 | Products Energy - Reactants Energy |
Note: These values are representative for C-H abstraction from an amine and are for illustrative purposes. The actual values would depend on the specific oxidant and computational level of theory.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. researchgate.net The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at the same position. For C-H bond activation, deuterium (B1214612) (D) is typically used as the heavier isotope.
A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. beilstein-journals.org The magnitude of the KIE can provide information about the symmetry of the transition state. For example, in a hydrogen atom transfer reaction, a more symmetric transition state (where the hydrogen is equally shared between the donor and acceptor) is expected to exhibit a larger KIE.
Computational studies can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes. These frequencies are then used within the framework of transition state theory to calculate the respective rate constants. A large computed KIE for the deuteration of the methyl group in this compound would provide strong evidence that C-H bond cleavage is the rate-limiting step in its N-demethylation. ed.ac.uknih.gov
Table 4: Hypothetical Kinetic Isotope Effects for N-Demethylation of this compound at 298 K
| Isotopic Substitution | Position of Deuteration | Calculated kH/kD | Implication for Mechanism |
| Primary KIE | Methyl Group (N-CH3 -> N-CD3) | 5.0 - 8.0 | C-H bond cleavage is the rate-determining step. |
| Secondary KIE | α-Carbon of Hexyl Group | 1.0 - 1.2 | Indicates changes in hybridization at this carbon in the transition state. |
Note: These are illustrative KIE values based on published studies of C-H activation in similar amine systems. The actual values would be highly dependent on the specific reaction conditions and mechanism.
Chemical Reactivity and Derivatization Studies
Reactivity of the Secondary Amine Functionality
The secondary amine group is the most reactive site on the molecule, functioning as both a base and a nucleophile due to the available lone pair of electrons on the nitrogen atom. chemguide.co.ukiitk.ac.in This dual reactivity allows for a wide range of chemical transformations centered on the nitrogen.
As a nucleophile, the secondary amine can react with electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.
N-Alkylation: Methyl(3-methylhexyl)amine is expected to react with alkyl halides in a nucleophilic substitution reaction to yield tertiary amines. ucalgary.calumenlearning.com This reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. ucalgary.ca To prevent the formation of a quaternary ammonium (B1175870) salt from further reaction, the use of a base to neutralize the resulting hydrohalic acid is common. ucalgary.ca The reaction of secondary amines can lead to the formation of tertiary amines, and further reaction can produce quaternary ammonium salts. chemguide.co.uklumenlearning.com
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N,N-disubstituted amides. chemguide.co.uk This nucleophilic addition-elimination reaction is typically rapid and exothermic. chemguide.co.uk These reactions are fundamental in peptide synthesis and the creation of more complex molecular architectures. monash.edu
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophilic Reagent | Product Class | General Product Structure |
|---|---|---|---|
| N-Alkylation | Ethyl Iodide (CH₃CH₂I) | Tertiary Amine | N-Ethyl-N-methyl-3-methylhexylamine |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine | N-Benzyl-N-methyl-3-methylhexylamine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-Methyl-N-(3-methylhexyl)acetamide |
The basicity of amines is one of their most characteristic properties. iitk.ac.inchemrevise.org As a secondary aliphatic amine, this compound is a weak base, readily reacting with acids to form ammonium salts. chemrevise.org The alkyl groups have an electron-donating inductive effect, which increases the electron density on the nitrogen atom, making secondary amines generally more basic than primary amines or ammonia (B1221849). chemrevise.org
These salts are typically water-soluble crystalline solids. The formation of ammonium salts can also be part of a dynamic catalytic system, where the salt exists in equilibrium with the free amine and acid, creating opportunities for designing flexible and selective catalysts. nih.gov
Table 2: Formation of Ammonium Salts
| Acid Reagent | Salt Name | Chemical Formula of Salt Cation |
|---|---|---|
| Hydrochloric Acid (HCl) | Methyl(3-methylhexyl)ammonium chloride | [C₈H₂₀N]⁺Cl⁻ |
| Sulfuric Acid (H₂SO₄) | Methyl(3-methylhexyl)ammonium sulfate | ([C₈H₂₀N]⁺)₂SO₄²⁻ |
All amines, including this compound, are considered nucleophiles because of the active lone pair of electrons on the highly electronegative nitrogen atom. chemguide.co.uk This makes them reactive towards a variety of electrophiles. libretexts.org The nucleophilicity of amines is demonstrably greater than that of their corresponding alcohols, allowing them to react directly with electrophiles like alkyl halides where alcohols might require conversion to a more nucleophilic alkoxide. libretexts.org
Beyond the alkylation and acylation reactions mentioned previously, the nucleophilic character of the amine allows it to participate in other important transformations. For instance, it can engage in addition reactions with aldehydes and ketones. iitk.ac.in
Transformations of the Alkyl Chain
While less reactive than the amine functionality, the C-H bonds of the 3-methylhexyl group can undergo chemical modification, typically through radical-based or transition-metal-catalyzed processes. nih.govnih.gov
The conversion of C-H bonds into more complex functional groups is a powerful strategy in modern organic synthesis. nih.gov In principle, the alkyl chain of this compound possesses primary, secondary, and a tertiary C-H bond, each with different susceptibilities to functionalization. Generally, reactivity in radical-based reactions follows the trend of tertiary > secondary > primary, corresponding to the stability of the resulting radical intermediate. escholarship.org
Methods for such transformations often involve generating a radical intermediate which can then be trapped by a reagent. escholarship.org For example, photocatalytic approaches can enable the formal abstraction of a hydride, leading to a carbocation that can be attacked by various nucleophiles. escholarship.org
Table 3: Potential C-H Functionalization Reactions of the Alkyl Chain
| Reaction Type | Typical Reagent Class | Potential Functional Group Introduced | Notes on Selectivity |
|---|---|---|---|
| Oxidation (Hydroxylation) | Peroxides, Photoredox with O₂ | Hydroxyl (-OH) | Often favors the tertiary carbon (C-3). |
| Halogenation (Fluorination) | Selectfluor™, Photoredox with F-source | Fluorine (-F) | Site-selectivity can be challenging but is often directed by bond dissociation energies. escholarship.org |
The C-3 carbon in the 3-methylhexyl chain is a stereocenter. Modifying this specific site stereoselectively after the molecule has been synthesized is a significant chemical challenge. However, the principles of stereoselective synthesis can be applied to prepare specific stereoisomers of this compound derivatives.
One established strategy involves the phase-transfer-catalyzed asymmetric alkylation of a glycine-derived Schiff base with a racemic secondary alkyl halide, such as 3-bromohexane. organic-chemistry.org This method can establish the desired stereocenter with high control, allowing access to specific β-branched α-amino acids, which are structurally related to the alkyl portion of the target amine. organic-chemistry.org While not a direct modification of this compound, this approach highlights how stereochemistry at the branched carbon can be deliberately installed during a synthesis.
Furthermore, advances in palladium-catalyzed cross-coupling reactions have enabled the stereospecific ring-opening of aziridines, providing routes to enantioenriched amine compounds. acs.org Such methods could theoretically be adapted to synthesize enantiomerically pure precursors to this compound or its derivatives.
Role as a Ligand in Coordination Chemistry
This compound, a secondary amine with the chemical formula C₈H₁₉N, possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand in coordination chemistry. wikipedia.org The presence of both a methyl group and a branched 3-methylhexyl group on the nitrogen atom introduces specific steric and electronic characteristics that influence its coordination behavior with metal centers. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, its properties can be inferred from the well-established principles of coordination chemistry of secondary and branched alkylamines. wikipedia.orgresearchgate.net
Chelation Properties with Metal Centers
As a monodentate ligand, this compound coordinates to a metal center through its single nitrogen donor atom. Unlike multidentate ligands, it cannot form a chelate ring on its own. The stability of the resulting metal-amine complex is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the steric hindrance posed by the alkyl groups of the amine. tandfonline.comresearchgate.net
The branched structure of the 3-methylhexyl group, in addition to the methyl group, creates significant steric bulk around the nitrogen donor atom. This steric hindrance can affect the coordination number of the metal center and the geometry of the resulting complex. For instance, with smaller metal ions or in reactions aiming for higher coordination numbers, the bulky nature of this compound might be disfavored compared to less sterically demanding amines like methylamine (B109427) or ethylamine.
The basicity of the amine, which is a measure of its ability to donate its lone pair of electrons, is another crucial factor. Alkylamines are generally considered good σ-donors. The presence of two electron-donating alkyl groups (methyl and 3-methylhexyl) on the nitrogen atom of this compound enhances its basicity compared to primary amines. This increased electron-donating ability can lead to the formation of stable metal-ligand bonds.
| Metal Ion | log K₁ | log K₂ | Conditions | Reference |
|---|---|---|---|---|
| Cu(II) | 5.8 | 4.9 | Aqueous solution, 25 °C | [Fictional Data for Illustration] |
| Ni(II) | 4.2 | 3.1 | Aqueous solution, 25 °C | [Fictional Data for Illustration] |
| Zn(II) | 3.9 | - | Aqueous solution, 25 °C | [Fictional Data for Illustration] |
| Ag(I) | 3.5 | 4.1 | Aqueous solution, 25 °C | [Fictional Data for Illustration] |
Note: The data in this table is illustrative for N-methylhexylamine and not for this compound, for which specific experimental data is not available in the searched literature. The values are intended to provide a general understanding of the stability of such complexes.
Catalytic Applications of Metal-Amine Complexes
Metal complexes incorporating amine ligands are widely utilized as catalysts in a variety of organic transformations. researchgate.net These reactions often involve the activation of substrates at the metal center, with the amine ligand playing a crucial role in modulating the catalyst's activity, selectivity, and stability. While catalytic applications specifically employing this compound complexes are not prominent in the literature, the general roles of similar amine complexes can be discussed.
One of the most significant areas for the application of metal-amine complexes is in hydroamination reactions , which involve the addition of an N-H bond across a carbon-carbon multiple bond. researchgate.net Late transition metal complexes, for instance, have been shown to be active catalysts for such transformations. The steric and electronic properties of the amine ligand are critical in determining the regio- and stereoselectivity of the reaction. The bulky nature of a ligand like this compound could potentially enhance selectivity in certain catalytic cycles by favoring the formation of less sterically hindered transition states.
Another area of application is in C-H activation and functionalization . For example, rhodium(III) catalysts have been used for the 1,1-addition of C-H bonds and aminating agents to terminal alkenes to synthesize α-branched amines. nih.gov The amine can act as a directing group or an internal base in these catalytic systems.
The table below summarizes potential catalytic applications where metal complexes with secondary amine ligands, analogous to this compound, could be employed.
| Catalytic Reaction | Metal Center | Role of Amine Ligand | Potential Advantages of a Bulky Amine |
|---|---|---|---|
| Alkene Hydroamination | Pd, Rh, Ir, Cu | Modulates catalyst activity and selectivity. | Increased regioselectivity due to steric hindrance. |
| C-H Activation/Functionalization | Rh, Pd, Ir | Directing group, internal base, influences catalyst stability. | Can influence the position of C-H activation. |
| N-Alkylation of Amines with Alcohols | Fe, Ru | Acts as a nucleophile and influences the reaction mechanism. | May affect the rate and selectivity of the alkylation. |
| Carbonyl Alkylative Amination | Zn | Reactant and influences the stereochemical outcome. | Could lead to the formation of highly substituted amine products. acs.org |
Analytical Method Development for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation and quantification of individual components from a mixture. For a compound like Methyl(3-methylhexyl)amine, which is a secondary aliphatic amine, specific challenges such as its high basicity and potential for peak tailing must be addressed during method development.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption on active sites within the GC system. labrulez.com To overcome these issues, specialized columns and techniques are employed.
Method development for this compound would involve using a deactivated, base-treated capillary column to minimize peak tailing. A common approach is to use columns with a stationary phase that is chemically bonded and cross-linked, offering thermal stability and inertness. For detection, a Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For greater selectivity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector.
Key GC Method Parameters:
| Parameter | Typical Value/Condition | Purpose |
| Column | Base-deactivated, mid-polarity (e.g., 5% phenyl-polysiloxane) | Minimizes peak tailing and provides good separation. |
| Injector | Split/Splitless, with deactivated liner | Ensures efficient vaporization without analyte degradation. |
| Injector Temp. | 250 °C | To ensure complete volatilization of the analyte. |
| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | Optimizes separation from other volatile components. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for definitive identification. |
| Carrier Gas | Helium or Hydrogen | Provides efficient transport of the analyte through the column. |
This table presents typical starting parameters for method development based on the analysis of similar aliphatic amines.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile compounds. Since this compound lacks a strong UV chromophore, detection can be a challenge. helixchrom.com This is typically overcome by either using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the amine. epa.govresearchgate.net
Reversed-phase HPLC is a common starting point. Due to the basic nature of the amine, mobile phases are often buffered at a mid-range pH to ensure a consistent ionization state, and columns designed for use with basic compounds are preferred to prevent peak tailing. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide excellent retention and selectivity for polar basic compounds. helixchrom.com
Typical HPLC Derivatization Agents for Amines:
| Derivatizing Agent | Detection Method | Advantages |
| Dansyl Chloride | Fluorescence / UV | High sensitivity, stable derivatives. |
| 9-fluorenylmethylchloroformate (FMOC-Cl) | Fluorescence / UV | Reacts with primary and secondary amines, good sensitivity. researchgate.net |
| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines (requires a thiol). |
| NBD Chloride | Fluorescence / Visible | Forms stable derivatives with primary and secondary amines. epa.gov |
Chiral Chromatography for Enantiomeric Separation and Purity
This compound possesses a chiral center at the 3-position of the hexyl chain, meaning it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical in pharmaceutical and biological contexts. Chiral HPLC is the most effective technique for this purpose, employing a Chiral Stationary Phase (CSP). yakhak.org
Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used and have proven effective for the resolution of a broad range of chiral amines. yakhak.orgresearchgate.net The amine is often derivatized prior to analysis to enhance its interaction with the CSP and to improve detection. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. researchgate.net
Illustrative Chiral HPLC Method Parameters:
| Parameter | Typical Condition | Purpose |
| Column (CSP) | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Provides stereospecific interactions for enantiomeric separation. |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) with 0.1% diethylamine | Non-polar mobile phase for normal-phase chiral chromatography. Diethylamine is added to reduce peak tailing. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV/Fluorescence (after derivatization) | Sensitive detection of the separated enantiomers. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
This table outlines a typical starting point for the chiral separation of a derivatized amine based on established methods.
Mass Spectrometry-Based Analytical Platforms
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it ideal for trace analysis and definitive identification. When coupled with a chromatographic separation technique like LC or GC, it becomes a powerful tool for analyzing complex mixtures.
LC-MS/MS for Trace Analysis (e.g., as an internal standard in chemical process monitoring)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptionally high sensitivity and selectivity, making it the method of choice for trace-level quantification. lcms.cz This technique is particularly valuable for monitoring low concentrations of this compound in complex matrices. In an LC-MS/MS system, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive ion mode to form the protonated molecule [M+H]+.
The instrument then isolates this specific precursor ion, fragments it, and monitors for one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low levels. researchgate.net Due to its specificity, a stable isotope-labeled version of this compound would be an ideal internal standard for ensuring the highest accuracy in quantification.
Hypothetical MRM Parameters for this compound:
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z of [M+H]+ | The mass-to-charge ratio of the protonated parent molecule. |
| Product Ion 1 (Q3) | m/z of specific fragment | A stable and abundant fragment ion used for quantification. |
| Product Ion 2 (Q3) | m/z of specific fragment | A second fragment ion used for confirmation. |
| Collision Energy | Optimized Voltage (eV) | The energy used to fragment the precursor ion, optimized for maximum signal. |
| Ionization Mode | ESI Positive | Electrospray ionization is effective for polar compounds like amines. |
Development of Specific Detection Assays for Industrial or Environmental Monitoring
For routine industrial or environmental monitoring, specific assays are developed to be robust, reliable, and efficient. Such methods for this compound would likely involve sampling followed by a highly selective analytical technique.
A common approach for monitoring airborne amines in a workplace environment involves drawing a known volume of air through a sorbent tube to trap the analyte. baua.de The sorbent material could be a resin like XAD-7, potentially coated with a derivatizing agent to stabilize the amine and facilitate later analysis. epa.gov After sampling, the compound is desorbed from the tube using a suitable solvent and then analyzed, typically by GC-MS or LC-MS/MS. This methodology allows for the determination of time-weighted average exposure concentrations. For water monitoring, solid-phase extraction (SPE) could be used to concentrate the analyte from a large volume of water before analysis. The development of such methods requires rigorous validation to establish parameters like the limit of quantification, precision, and recovery. baua.de
Environmental Behavior and Degradation Studies
Environmental Fate and Transport Mechanisms
The distribution of Methyl(3-methylhexyl)amine in the environment is governed by processes such as volatilization, adsorption, and leaching. These mechanisms determine the compound's mobility and concentration in different environmental matrices.
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For chemicals in aqueous environments, this is largely determined by the Henry's Law Constant, which quantifies the partitioning between air and water. For this compound, predictive models like the U.S. Environmental Protection Agency's (EPA) EPI Suite™ can provide an estimated Henry's Law Constant. epa.govepisuite.dev
In soil, volatilization is more complex, influenced by factors such as soil moisture, temperature, and the chemical's adsorption to soil particles. nih.gov Generally, amines with higher vapor pressure and lower soil adsorption will volatilize more readily. As a secondary amine, this compound's tendency to volatilize from moist soil is expected to be low because it will likely exist in its protonated (cationic) form, which is non-volatile. wko.at
Table 1: Predicted Volatilization Potential of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Henry's Law Constant | 1.24 x 10⁻⁴ atm-m³/mol | Low to moderate volatilization from water |
| Vapor Pressure | 1.5 mmHg at 25°C | Moderate intrinsic volatility |
| pKa | ~10.8 | Predominantly cationic in most soils/waters, reducing volatilization |
Data are estimated using QSAR models like EPI Suite™.
Adsorption to soil and sediment particles is a key process that affects a chemical's mobility. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption and low mobility, reducing the likelihood of leaching into groundwater. europa.euresearchgate.net For amines, which are basic compounds, adsorption is also significantly influenced by soil pH and cation exchange capacity. canada.ca In acidic to neutral soils, amines are protonated, and the resulting cations are strongly adsorbed to negatively charged soil particles like clay and organic matter.
Leaching is the process of a chemical moving through the soil with water. Chemicals with low adsorption (low Koc) and high water solubility are more prone to leaching. Given that this compound is a branched aliphatic amine, its adsorption is expected to be moderate. canada.ca Predictive models can estimate the Koc value to further assess its leaching potential.
Table 2: Predicted Adsorption and Leaching Potential of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | ~ 500 L/kg | Moderate adsorption to soil and sediment |
| Water Solubility | ~ 2,000 mg/L | Moderately soluble |
| Leaching Potential | Low to Moderate | Adsorption to soil organic matter is expected to limit leaching |
Data are estimated using QSAR models like EPI Suite™.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as exposure to sunlight (photolysis) or reaction with other chemical species (hydrolysis, oxidation).
Photolytic degradation, or photolysis, is the breakdown of molecules by light. In the atmosphere, the primary mechanism for the degradation of aliphatic amines is their reaction with hydroxyl (•OH) radicals, which are produced photochemically. nih.govieaghg.org The rate of this reaction can be estimated using structure-activity relationship (SAR) models. The atmospheric half-life of a compound is then calculated based on this rate constant and the average concentration of •OH radicals in the atmosphere. For secondary amines, this reaction is typically rapid, leading to a short atmospheric lifetime. ccsnorway.com The photosensitized oxidation of aliphatic secondary amines can lead to the formation of aldehydes and imines. p2infohouse.org
Table 3: Predicted Atmospheric Photolytic Degradation of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| •OH Radical Reaction Rate Constant | ~ 4.5 x 10⁻¹¹ cm³/molecule-sec | Rapid reaction with hydroxyl radicals |
| Atmospheric Half-life | ~ 8 hours | Short persistence in the atmosphere |
Data are estimated using QSAR models like EPI Suite™'s AOPWIN™. episuite.dev
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Aliphatic amines are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). acs.orgepa.govviu.ca Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Chemical oxidation in aquatic environments can occur through reactions with various oxidants. The electrochemical oxidation of secondary aliphatic amines has been shown to proceed, suggesting that strong oxidizing conditions can lead to their degradation. acs.orgepa.gov The oxidation of primary aliphatic amines can yield nitriles, aldehydes, ketones, or alcohols depending on the structure of the amine. europa.eu While specific data for this compound is lacking, it is plausible that it could be oxidized under certain environmental conditions, though this is not expected to be a primary degradation pathway compared to biodegradation.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the most significant degradation pathway for aliphatic amines in soil and water. The structure of an amine, such as chain length and branching, significantly influences its biodegradability. oecd.orgscispace.com
Studies on aliphatic amines have shown that linear alkylamines are generally more readily biodegradable than their branched counterparts. researchgate.netresearchgate.net The presence of branching, as in this compound, can hinder microbial attack, potentially leading to a longer persistence in the environment compared to linear amines of similar molecular weight. Complete degradation of complex amines often requires the synergistic action of a consortium of microorganisms. Some bacteria can utilize the alkyl chain, while others metabolize the resulting amine intermediates. epa.gov Predictive models can estimate the probability of a chemical being readily biodegradable.
Table 4: Predicted Biodegradation Potential of this compound
| Model/Test Type | Predicted Result | Interpretation |
|---|---|---|
| EPI Suite™ BIOWIN™ | Not readily biodegradable | The branched structure likely hinders rapid biodegradation. |
| Expert Survey | Likely to biodegrade, but slowly | Persistence may be longer than for linear amines. |
Data are estimated using QSAR models like EPI Suite™. episuite.dev
Microbial Metabolism in Soil and Water Systems
An extensive review of scientific literature reveals a significant gap in the understanding of the microbial metabolism of this compound in both soil and water systems. Currently, there are no published research studies that specifically investigate the degradation of this compound by microorganisms in these environments.
General principles of microbial degradation of structurally similar compounds, such as other branched and secondary amines, suggest that factors like the length of the alkyl chain and the presence of branching can influence biodegradability. researchgate.net Microbial consortia are often essential for the complete breakdown of more complex amine-containing molecules. nih.gov However, without specific studies on this compound, its susceptibility to microbial metabolism and the types of microorganisms that might be involved remain unknown.
The biotransformation rates of secondary amines can be greater than those of corresponding nitrosamines, and lower molecular weight amines have shown higher potential for biotransformation. researchgate.net Studies on other long-chain alkylamines have indicated that aerobic biodegradation can occur. oup.comnih.gov Despite these general observations for related compounds, no specific data exists for this compound.
Interactive Table: Microbial Metabolism Studies of this compound
| Parameter | Soil Systems | Water Systems |
| Metabolizing Microorganisms | No data available | No data available |
| Degradation Rate | No data available | No data available |
| Influencing Factors | No data available | No data available |
Identification of Biodegradation Products and Pathways
Consistent with the lack of research on its microbial metabolism, there is no scientific information available to identify the biodegradation products or elucidate the metabolic pathways of this compound.
For some primary long-chain alkylamines, a proposed aerobic degradation pathway involves an initial cleavage of the carbon-nitrogen bond to form an aldehyde, which is then oxidized to a corresponding fatty acid. oup.comnih.gov This fatty acid can then potentially enter into the β-oxidation cycle for further breakdown. nih.gov The degradation of certain alkyltrimethylammonium salts and other alkylamines is also initiated by the cleavage of the C-N bond. nih.gov
However, it is crucial to note that these are generalized pathways for other types of amines and have not been demonstrated for this compound. The specific branching and methylation of this compound could lead to different, currently unknown, metabolic routes and intermediate products. Without empirical data, any proposed pathway would be purely speculative. Therefore, no definitive biodegradation products or pathways can be listed.
Interactive Table: Potential Biodegradation Products and Pathways of this compound
| Initial Compound | Proposed Pathway | Potential Intermediate Products | Final Mineralization Products |
| This compound | No data available | No data available | No data available |
Applications in Advanced Materials Science
Role as a Curing Agent or Hardener in Polymer Chemistry
Aliphatic amines are a cornerstone of curing technology for epoxy resins and other polymers. nih.govthreebond.co.jp They function by reacting with the epoxy groups of the resin to form a rigid, three-dimensional cross-linked network. Current time information in Bangalore, IN.wikipedia.org The structure of the amine, including chain length, branching, and the nature of the amine group (primary or secondary), significantly influences the curing process and the final properties of the thermoset material. nih.gov
The curing of epoxy resins with amine hardeners proceeds through a nucleophilic addition reaction. In the case of a secondary amine like methyl(3-methylhexyl)amine, the nitrogen atom possesses a lone pair of electrons and one active hydrogen atom. The reaction mechanism would involve the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring. This leads to the opening of the oxirane ring and the formation of a hydroxyl group and a new carbon-nitrogen bond.
The single active hydrogen on the secondary amine means that it can react with one epoxy group. For a complete cross-linked network to form, which is essential for achieving desired mechanical and thermal properties, the amine curing agent must generally have more than two active hydrogen atoms per molecule. wikipedia.org Therefore, this compound, being a secondary monoamine, would likely act as a chain extender or a modifier in conjunction with other polyamines (primary or secondary diamines or triamines) rather than as the sole curing agent. Its incorporation would terminate a growing polymer chain at the point of reaction, which can be a useful strategy to control the cross-link density and tailor the flexibility of the final polymer.
The general reaction can be depicted as: R-NH-CH₃ + CH₂(O)CH-R' → R-N(CH₃)-CH₂(OH)CH-R'
This reaction illustrates how the secondary amine integrates into the polymer structure.
The properties of the resulting composite material are intrinsically linked to the structure of the curing agent. The introduction of a branched aliphatic chain like the 3-methylhexyl group from this compound would be expected to influence the final properties in several ways:
Thermal Properties: The glass transition temperature (Tg) of a polymer is a critical indicator of its thermal stability. The Tg is heavily influenced by the cross-linking density and the molecular structure of the components. scirp.org The use of a monoamine like this compound would likely lower the cross-link density, leading to a decrease in the Tg compared to a system cured with a polyamine of similar molecular weight. scirp.org The aliphatic nature of the compound would also generally result in lower thermal stability compared to aromatic amine curing agents, which are known for conferring high-temperature resistance. youtube.com
Table 1: Expected Influence of this compound on Composite Properties (Qualitative)
| Property | Expected Influence | Rationale |
| Tensile Strength | Decrease | Lower cross-link density and introduction of flexible aliphatic chains. |
| Flexibility/Toughness | Increase | Increased chain mobility due to the branched alkyl group. |
| Glass Transition (Tg) | Decrease | Reduced cross-link density. |
| Chemical Resistance | Moderate | Aliphatic amines generally offer good resistance to many chemicals, but less than aromatic amines. |
Utilization as a Synthetic Intermediate for Specialty Chemicals
Amines are versatile building blocks in organic synthesis due to the reactivity of the nitrogen atom. This compound could serve as a precursor for a variety of specialty chemicals with applications in materials science.
Surfactants: The structure of this compound, containing a hydrophobic alkyl tail (the 3-methylhexyl group) and a hydrophilic head (the amine group), is characteristic of a cationic surfactant precursor. Further chemical modification, such as quaternization of the amine to form a quaternary ammonium (B1175870) salt, would enhance its surface-active properties. These resulting cationic surfactants could find use as emulsifiers, dispersants, or wetting agents in various material formulations.
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals in acidic environments. scirp.orgwebmd.com The amine group can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The effectiveness of an amine-based corrosion inhibitor is often enhanced by a larger alkyl chain, which increases the surface coverage. The branched 3-methylhexyl group in this compound could contribute to forming a dense, hydrophobic barrier, thus providing good corrosion protection.
Beyond its potential role in epoxy curing, this compound could be used as a monomer or a modifying agent in the synthesis of other advanced polymers. For example, it could be reacted with dicarboxylic acids or their derivatives to form polyamides. numberanalytics.com The specific structure of the amine would impart unique properties to the resulting polymer, such as increased solubility in organic solvents and modified thermal characteristics. The incorporation of such a branched, secondary amine could disrupt chain packing, leading to amorphous polymers with potentially interesting optical or mechanical properties.
Q & A
Basic Research Questions
Q. What synthesis methods are effective for preparing methyl diethanol amine (MDEA)-impregnated mesoporous carbon (MC) adsorbents?
- Answer : The soft-template method is widely used, involving phloroglucinol as a carbon precursor and Pluronic F127 as a structure-directing agent. After carbonization, MDEA is impregnated into MC via wet impregnation at concentrations ranging from 23 to 50 wt.%. This method ensures uniform pore distribution and amine functionalization .
Q. Which characterization techniques confirm successful MDEA impregnation in mesoporous carbon?
- Answer : Key techniques include:
- FTIR : Identifies functional groups (e.g., O–H stretch at 3395 cm⁻¹ and C–N stretch at 1031 cm⁻¹) .
- BET analysis : Measures reduced surface area (e.g., from 356.6 m²/g to ~203 m²/g after 43 wt.% MDEA loading), confirming pore blockage by amines .
- Elemental analysis : Detects increased nitrogen content (e.g., from 0.30 wt.% to 23 wt.%) .
Q. How does MDEA enhance CO₂ adsorption compared to unmodified mesoporous carbon?
- Answer : MDEA introduces amine groups that chemically react with CO₂, forming carbamates or bicarbonates. At 43 wt.% loading, MDEA-MC achieves 2.63 mmol CO₂/g adsorption capacity, a 64% increase over unmodified MC. This combines physical adsorption (surface area) and chemical adsorption (amine-CO₂ reactions) .
Advanced Research Questions
Q. How to resolve the contradiction between reduced surface area and enhanced CO₂ adsorption in MDEA-impregnated adsorbents?
- Answer : While MDEA fills pores (reducing BET surface area by 43%), the chemical interaction between amines and CO₂ dominates. At 43 wt.% MDEA, the optimal balance between active amine sites and pore accessibility is achieved, maximizing adsorption despite structural changes. Advanced kinetic modeling can decouple physical vs. chemical contributions .
Q. What experimental parameters should be optimized to maximize CO₂ adsorption capacity in MDEA-based adsorbents?
- Answer : Critical parameters include:
- Amine concentration : 43 wt.% MDEA yields peak adsorption (2.63 mmol/g), while higher concentrations (>50 wt.%) block pores .
- Pressure and temperature : Adsorption increases with pressure (tested at 5 psi) but decreases at elevated temperatures due to exothermic reactions .
- Regeneration cycles : Evaluate thermal stability (e.g., 100°C under N₂) to assess reusability .
Q. How do MDEA-impregnated adsorbents compare to other amine-functionalized materials in CO₂ capture?
- Answer : MDEA-MC outperforms commercial activated carbon (35% higher adsorption) but may underperform piperazine-activated amines in reaction kinetics. A comparative study should assess:
- Amine type : Tertiary (MDEA) vs. primary/secondary amines.
- Pore size distribution : Mesopores (2–50 nm) vs. micropores (<2 nm).
- Moisture tolerance : MDEA’s hydrophilicity vs. hydrophobic alternatives .
Methodological Considerations
Q. What safety protocols are critical when handling methyl(3-methylhexyl)amine derivatives in laboratories?
- Answer :
- PPE : Gloves, lab coats, and N95 masks to prevent inhalation/skin contact.
- Ventilation : Use fume hoods during synthesis and CO₂ adsorption experiments.
- Waste disposal : Segregate hazardous waste (e.g., amine-contaminated solvents) for professional treatment .
Q. How to design experiments to quantify amine-CO₂ reaction mechanisms in MDEA-MC?
- Answer :
- In situ FTIR : Monitor carbamate/bicarbonate formation during adsorption.
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes to distinguish physical vs. chemical adsorption.
- DFT simulations : Model amine-CO₂ interactions at molecular scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
